REACTION_CXSMILES
|
C([Li])CCC.CN(C)[CH2:8][CH2:9]NC.[Cl:13][C:14]1[CH:21]=C[C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1.IC>CCCCCC.C1COCC1>[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([CH:18]=[O:19])=[C:8]([CH3:9])[CH:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
30.4 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
CN(CCNC)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
85.4 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
60.6 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-23 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at -23° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
STIRRING
|
Details
|
was stirred at -23° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at -23° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to -40° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at -40° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to warm up to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
standing for 64 hours
|
Duration
|
64 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled twice under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=O)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |